![molecular formula C11H15BrO B2498246 [1-(2-Bromoethoxy)propyl]benzene CAS No. 1824054-90-1](/img/structure/B2498246.png)
[1-(2-Bromoethoxy)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo-functionalized benzene derivatives, including compounds similar to "[1-(2-Bromoethoxy)propyl]benzene," often involves catalyzed reactions that introduce bromo groups into specific positions on the benzene ring. Techniques such as Diels-Alder cycloadditions, C-H activation, and electrophilic substitutions are employed to achieve the desired bromination patterns and functionalities. For instance, cobalt-catalyzed Diels-Alder reactions and iridium-mediated C-H activation have been developed to synthesize functionalized benzene derivatives efficiently (Reus et al., 2012).
Molecular Structure Analysis
Detailed molecular structure analysis of bromo-functionalized benzene derivatives, akin to "[1-(2-Bromoethoxy)propyl]benzene," can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray diffraction (XRD) studies. These techniques elucidate the configuration, electronic structure, and spatial arrangement of atoms within the molecule, offering insights into its reactivity and properties. For example, the structural characterization of 1-bromo-4-(2,2-diphenylvinyl) benzene was achieved through comprehensive spectroscopic analysis and XRD studies, revealing its steric configuration and photoluminescence properties (Zuo-qi, 2015).
Chemical Reactions and Properties
The chemical reactivity of "[1-(2-Bromoethoxy)propyl]benzene" and similar compounds involves interactions with electrophiles, nucleophiles, and participation in coupling reactions. These reactions are pivotal in extending the compound's application in organic synthesis, enabling the construction of complex molecular architectures. For instance, bromo derivatives undergo Suzuki reactions with phenylboronic acids, showcasing the compound's versatility in cross-coupling reactions (Reus et al., 2012).
Physical Properties Analysis
The physical properties of bromo-functionalized benzene derivatives, including solubility, melting point, boiling point, and photoluminescence, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability in various applications, from materials science to pharmaceuticals. For example, the photoluminescence properties of bromo-functionalized benzene derivatives can be exploited in the design of luminophores and optical materials (Zuo-qi, 2015).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions :
- 1,2-Bis(trimethylsilyl)benzenes, which are key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores, can be derived using compounds related to "[1-(2-Bromoethoxy)propyl]benzene" (Reus et al., 2012).
- Regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene, a compound similar to "[1-(2-Bromoethoxy)propyl]benzene," allows for the creation of molecular building blocks for dendritic extension (Casado & Stobart, 2000).
Polymer Synthesis :
- Highly fluorinated monomers like 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, related to "[1-(2-Bromoethoxy)propyl]benzene," have been used to produce soluble, hydrophobic, low dielectric polyethers (Fitch et al., 2003).
Radical Chemistry :
- The study of gas-phase elimination kinetics of compounds like (2-bromoethyl)benzene offers insights into the mechanisms of radical reactions and neighboring group participation (Chuchani & Martín, 1990).
Organic/Inorganic Hybrid Structures :
- The synthesis of organic/inorganic hybrid structures, such as benzene derivatives, is significant for understanding the fundamental aspects of chemistry and their applications in materials science (Marwitz et al., 2009).
Organometallic Chemistry :
- Studies on compounds like 1-bromo-2-(cyclopropylidenemethyl)benzene, which resemble "[1-(2-Bromoethoxy)propyl]benzene," contribute to the field of organometallic chemistry, particularly in the synthesis of complex organic structures (Pan et al., 2014).
Kinetic Modeling :
- Kinetic modeling studies involving compounds such as n-propylbenzene help in understanding the oxidation processes at high temperatures, relevant in fields like combustion chemistry (Dagaut et al., 2002).
Mécanisme D'action
Target of Action
The primary target of [1-(2-Bromoethoxy)propyl]benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The interaction of [1-(2-Bromoethoxy)propyl]benzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by [1-(2-Bromoethoxy)propyl]benzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway involve the formation of a substituted benzene ring .
Result of Action
The molecular and cellular effects of [1-(2-Bromoethoxy)propyl]benzene’s action result in the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, maintaining the aromaticity of the benzene ring .
Propriétés
IUPAC Name |
1-(2-bromoethoxy)propylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKNTOUBAIFTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Bromoethoxy)propyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

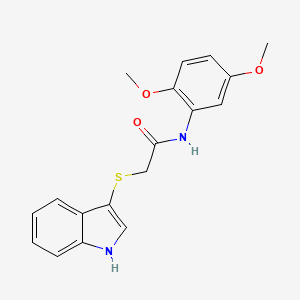
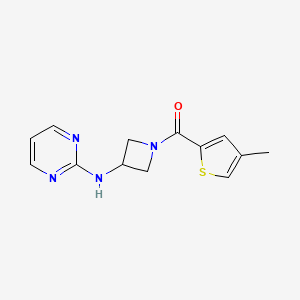

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)
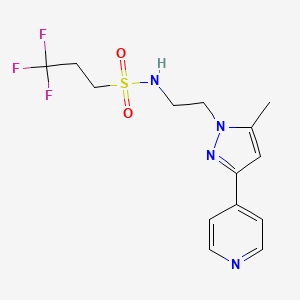
![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)
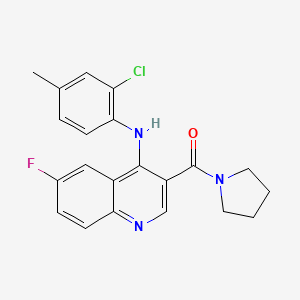
![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)
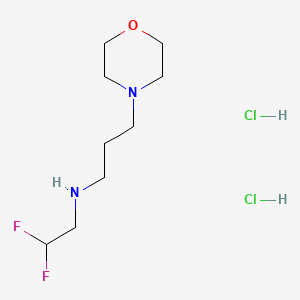
![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)
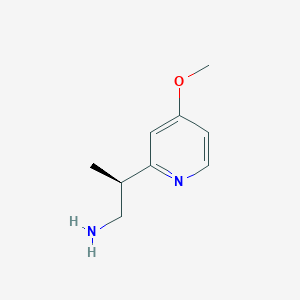
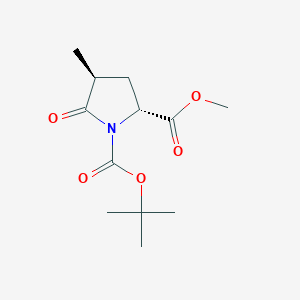
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)
